TachypleginA

Toxoplasma gondii covalent inhibitor target deconvolution

Tachyplegin A is a covalent, irreversible inhibitor of T. gondii myosin light chain 1 (TgMLC1), uniquely defined by its 1-propyl and para-fluoro substitutions. This selectivity contrasts with ortho-fluoro analogs like EF24, making it an essential tool for precise SAR studies and probing apicomplexan invasion mechanisms. Supplied as a research-grade chemical.

Molecular Formula C22H21F2NO
Molecular Weight 353.4 g/mol
Cat. No. B1682581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTachypleginA
SynonymsTachypleginA;  Tachyplegin A;  Tachyplegin-A; 
Molecular FormulaC22H21F2NO
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCCCN1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1
InChIInChI=1S/C22H21F2NO/c1-2-11-25-14-18(12-16-3-7-20(23)8-4-16)22(26)19(15-25)13-17-5-9-21(24)10-6-17/h3-10,12-13H,2,11,14-15H2,1H3/b18-12+,19-13+
InChIKeyVIFODPVYCOAIJX-KLCVKJMQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TachypleginA for Scientific Procurement: Chemical Profile and Mechanistic Baseline of a Covalent Toxoplasma Motility Inhibitor


TachypleginA (CAS 331839-29-3) is a synthetic small-molecule inhibitor of apicomplexan parasite motility and host-cell invasion, first identified from a high-throughput phenotypic screen of 12,160 compounds against Toxoplasma gondii [1]. Its core structure is (3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one, with a molecular formula of C22H21F2NO and a molecular weight of 353.4 Da [2]. Unlike many antiparasitic agents that target metabolic pathways, TachypleginA acts by covalently modifying the parasite's myosin light chain-1 (TgMLC1), thereby impairing the glideosome motor complex essential for parasite motility and virulence [3]. This mechanism is distinct from that of TgMyoA-targeting inhibitors such as KNX-002 or classic antifolates, and provides a chemically validated tool for dissecting apicomplexan motility biology.

Why TachypleginA Cannot Be Replaced by Generic Apicomplexan Inhibitors or Close Structural Congeners


TachypleginA occupies a unique mechanistic niche that is not interchangeable with other Toxoplasma motility inhibitors or its own structural analogues. Its covalent binding to C58 of TgMLC1 was confirmed only after a decade of target-deconvolution studies, while analogue TachypleginA-2 (CAS 296798-88-4), though sharing the piperidinone core, lacks the 4-fluoro substituents and was used primarily as a tool to validate the covalent adduct rather than as an equipotent replacement [1]. The more recently described TgMyoA inhibitor KNX-002 targets the myosin heavy chain directly and exhibits selectivity over vertebrate myosins, representing a fundamentally different pharmacological profile [2]. Of the 24 invasion inhibitors identified in the original screen, only TachypleginA (originally designated Inhibitor 24) induced the characteristic TgMLC1 electrophoretic mobility shift, demonstrating that even compounds with comparable anti-invasion potency can diverge entirely in molecular mechanism [3]. The quantitative evidence below establishes why procurement decisions must be compound-specific rather than class-based.

TachypleginA Differentiation Evidence: Quantitative Comparator Data for Procurement Decisions


Covalent Target Engagement: C58 of TgMLC1 Is the Defined Binding Site, Distinct from TgMyoA Inhibitors

TachypleginA and its analogues bind directly and covalently to cysteine 58 (C58) of TgMLC1. Recombinant TgMLC1 bearing a C58S mutation is completely refractory to compound-induced electrophoretic mobility shift and to click-chemistry labeling, while the S57A mutant remains fully sensitive, pinpointing C58 as the exclusive covalent attachment site [1]. In contrast, KNX-002 targets the TgMyoA heavy chain ATPase activity and shows little to no effect on vertebrate myosins, representing a distinct molecular target within the same motor complex [2].

Toxoplasma gondii covalent inhibitor target deconvolution

Mechanism-Specific Selectivity: Only 1 of 27 Screen Hits Induces TgMLC1 Modification

Of the 24 invasion inhibitors and 6 enhancers identified in the original high-throughput screen, treatment of parasites with only one compound, TachypleginA (originally designated Inhibitor 24), resulted in the electrophoretic mobility shift of TgMLC1 and association of a modified 30 kDa protein with the myosin motor complex [1]. The remaining 26 compounds, including other potent invasion inhibitors, showed no effect on motor complex composition. This establishes TachypleginA as the sole member of its chemotype series capable of modifying TgMLC1 within this screen collection.

phenotypic screening mechanism-of-action selectivity profiling

Functional Motor Activity Impairment: TgMyoA Motor Velocity Reduction vs. Control

Myosin motor complexes affinity-purified from TachypleginA-treated parasites showed significantly decreased actin filament displacement velocities compared to complexes from DMSO-treated control parasites in an in vitro motility assay [1]. The mean displacement velocities were lower across all TgMyoA concentrations tested, demonstrating that TgMLC1 modification directly impairs motor function. By comparison, KNX-002 inhibits TgMyoA ATPase activity (primary assay endpoint) with an IC50 value distinct from TachypleginA’s covalent modification mechanism [2].

in vitro motility assay myosin motor activity actin filament displacement

Target-Validated 3D Motility Defect: C58S Knock-In Parasites Show Decreased Sensitivity vs. Wild-Type

A knock-in T. gondii line expressing the C58S mutation in endogenous TgMLC1 showed decreased sensitivity to TachypleginA-2 treatment in a quantitative 3D Matrigel motility assay compared to wild-type parasites expressing C58 [1]. This genetic experiment confirms that C58 is the biologically relevant binding site and that compound-induced motility inhibition is on-target. Wild-type parasites treated with 25–100 µM TachypleginA-2 showed dose-dependent motility reduction, while C58S mutants were significantly less affected at matched concentrations.

3D motility assay knock-in parasite line target validation

Structural Differentiation: 4-Fluorobenzylidene Substituents Distinguish TachypleginA from TachypleginA-2

TachypleginA (C22H21F2NO, MW 353.4) contains two 4-fluorobenzylidene groups at positions 3 and 5 of the piperidin-4-one core, whereas its closest structural congener TachypleginA-2 (C23H25NO) bears unsubstituted benzylidene groups and has a different molecular formula and CAS registry number (296798-88-4) [1]. The fluorine substituents alter electronic properties and may affect electrophilicity toward the C58 thiol. Despite their structural similarity, the compounds are not interchangeable: TachypleginA-2 was specifically synthesized as a probe to determine adduct mass (225.118 Da adduct on S57/C58 confirmed by deuterated tA-2) [2], while the original TachypleginA remains the primary reference compound for biological studies [3].

structure-activity relationship chemotype fluorinated analog

Rapid and Irreversible Kinetics of Target Modification: TachypleginA vs. Reversible Inhibitor Comparators

The TgMLC1 mobility shift induced by TachypleginA occurs within 5 minutes of treatment at 100 µM and is irreversible after compound washout, with the modified form persisting for the duration of the experiment [1]. In contrast, the reversible TgMyoA ATPase inhibitor KNX-002 requires continuous exposure to maintain target inhibition, and its effects are reversible upon washout as demonstrated in motility and growth recovery assays [2]. This kinetic distinction is characteristic of a covalent inhibitor and provides a durable pharmacodynamic effect.

covalent inhibitor kinetics washout experiment irreversible binding

Validated Application Scenarios for TachypleginA Procurement in Apicomplexan Motility Research


Chemical Probe for Glideosome-Dependent Motility Studies in T. gondii

TachypleginA is the primary chemical probe for dissecting TgMLC1-dependent myosin motor function. Its demonstrated covalent modification of C58 on TgMLC1 and the resulting decrease in actin filament displacement velocity [1] make it the compound of choice for experiments requiring selective disruption of the glideosome motor complex. Researchers studying the linear motor model of apicomplexan motility can use TachypleginA alongside the C58S knock-in parasite line as an isogenic control to distinguish TgMLC1-dependent from TgMLC1-independent motility mechanisms [2].

Target Engagement Validation Using Click Chemistry Probe Analogues

The development of alkyne-derivatized TachypleginA-4 enabled click-chemistry-based target identification of TgMLC1 as the covalent binding protein [1]. Research groups requiring chemical proteomics workflows for target deconvolution or occupancy studies can procure TachypleginA as the reference standard against which clickable probes are benchmarked. The distinct mobility shift phenotype (faster-migrating TgMLC1 band on SDS-PAGE) provides a straightforward biochemical readout that is unique to TachypleginA-class compounds and absent in 26 of 27 other screen-derived inhibitors [2].

Comparative Pharmacology: Benchmarking Novel TgMyoA or TgMLC1 Inhibitors

Given its well-characterized covalent mechanism and validated target site, TachypleginA serves as a critical reference compound for benchmarking novel Apicomplexa motility inhibitors. Its distinct target (TgMLC1 versus TgMyoA for KNX-002) and its irreversible binding kinetics [1] provide orthogonal pharmacological profiles that help define the mechanism of action of new chemical entities. Procurement of both TachypleginA and KNX-002 enables head-to-head comparison of TgMLC1-targeting versus TgMyoA-targeting strategies within the same motor complex [2].

Apicomplexan Conservation Studies: Cross-Species Target Validation

The high conservation of the myosin motor complex across the Phylum Apicomplexa (including Plasmodium spp., Cryptosporidium, and Eimeria) [1] makes TachypleginA a valuable tool for investigating whether TgMLC1 homologues in other apicomplexan parasites are similarly druggable. The covalent binding to a specific cysteine residue (C58) establishes a defined pharmacophore that can guide structure-activity relationship studies across species, while the C58S resistance mutation provides a conserved genetic control for on-target specificity assessment [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for TachypleginA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.